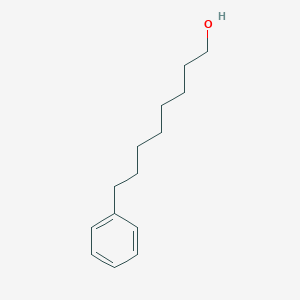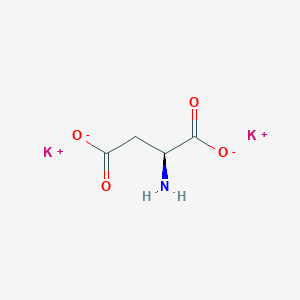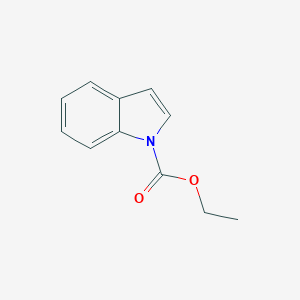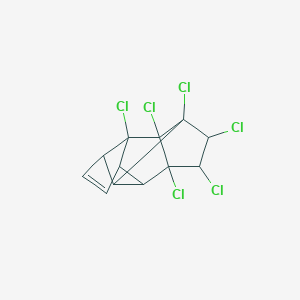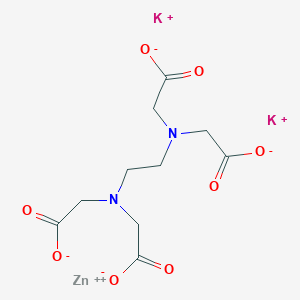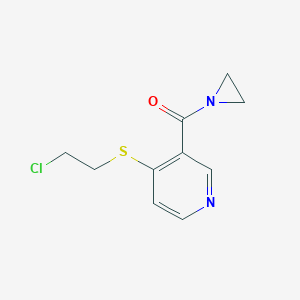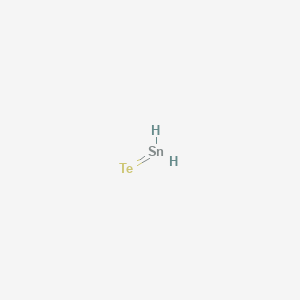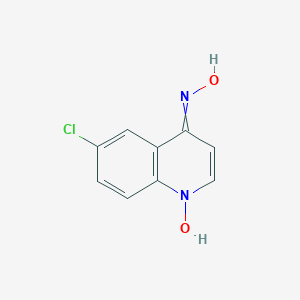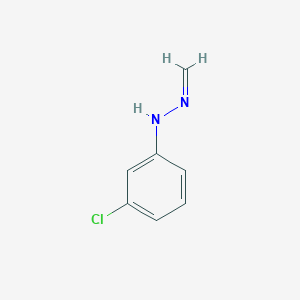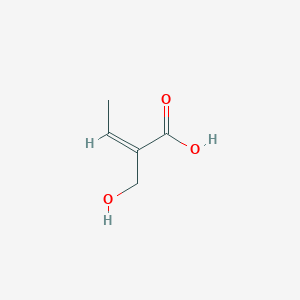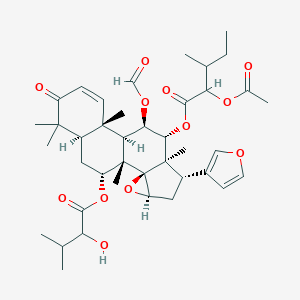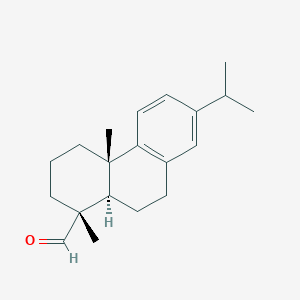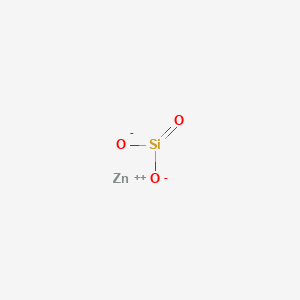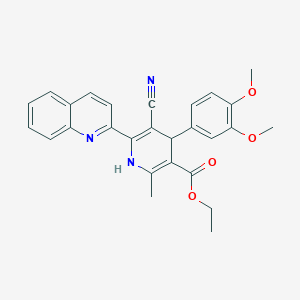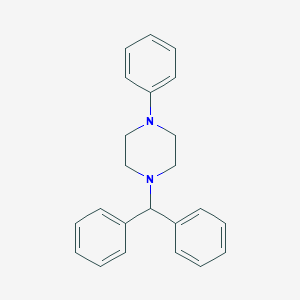
Piperazine, 1-(diphenylmethyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(diphenylmethyl)-4-phenyl- is a chemical compound that has been used in various scientific research applications. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry. Piperazine, 1-(diphenylmethyl)-4-phenyl- has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of Piperazine, 1-(diphenylmethyl)-4-phenyl- is not fully understood. However, it is known to bind to and activate GPCRs, particularly the serotonin and dopamine receptors. This activation leads to the modulation of various signaling pathways, including the cAMP and phosphatidylinositol pathways. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been shown to inhibit the activity of certain enzymes, including tyrosine hydroxylase and tryptophan hydroxylase.
生化学的および生理学的効果
Piperazine, 1-(diphenylmethyl)-4-phenyl- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and modulate the immune system. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been shown to modulate the levels of various neurotransmitters, including serotonin and dopamine. In addition, Piperazine, 1-(diphenylmethyl)-4-phenyl- has been shown to affect the levels of certain hormones, including cortisol and prolactin.
実験室実験の利点と制限
Piperazine, 1-(diphenylmethyl)-4-phenyl- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation is that it has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is that it has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Piperazine, 1-(diphenylmethyl)-4-phenyl-. One direction is the further study of its potential as a novel anticancer agent. Another direction is the further study of its potential as a modulator of the immune system. Additionally, further research is needed to fully understand its mechanism of action and its effects on various signaling pathways. Finally, the development of more water-soluble derivatives of Piperazine, 1-(diphenylmethyl)-4-phenyl- could be explored to overcome its limitations in certain experiments.
合成法
The synthesis of Piperazine, 1-(diphenylmethyl)-4-phenyl- can be achieved using various methods. One of the most commonly used methods involves the reaction of diphenylmethanol with 1-phenylpiperazine in the presence of a Lewis acid catalyst. The reaction yields Piperazine, 1-(diphenylmethyl)-4-phenyl- in good yields. Other methods involve the reaction of diphenylmethanol with 1-phenylpiperazine in the presence of a strong base or the reduction of 1-(diphenylmethyl)-4-phenylpiperazine using hydrogen gas and a palladium catalyst.
科学的研究の応用
Piperazine, 1-(diphenylmethyl)-4-phenyl- has been used in various scientific research applications. It has been studied for its potential as a novel anticancer agent, as well as for its potential as a modulator of the immune system. Piperazine, 1-(diphenylmethyl)-4-phenyl- has also been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and as a modulator of the dopamine system. In addition, Piperazine, 1-(diphenylmethyl)-4-phenyl- has been used as a tool compound for the study of G protein-coupled receptors (GPCRs).
特性
CAS番号 |
14258-45-8 |
|---|---|
製品名 |
Piperazine, 1-(diphenylmethyl)-4-phenyl- |
分子式 |
C23H24N2 |
分子量 |
328.4 g/mol |
IUPAC名 |
1-benzhydryl-4-phenylpiperazine |
InChI |
InChI=1S/C23H24N2/c1-4-10-20(11-5-1)23(21-12-6-2-7-13-21)25-18-16-24(17-19-25)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
InChIキー |
BJPNOKIBZZWAQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
14258-45-8 |
同義語 |
1-(Diphenylmethyl)-4-phenylpiperazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



